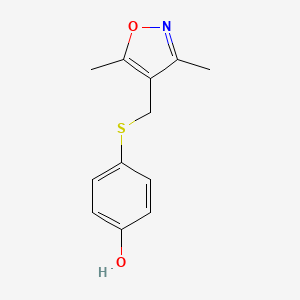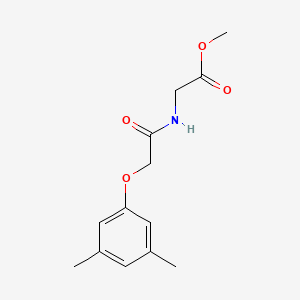
Methyl (2-(3,5-dimethylphenoxy)acetyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(3,5-dimethylphenoxy)acetyl)glycinate is an organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, an acetyl group, and a glycinate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(3,5-dimethylphenoxy)acetyl)glycinate typically involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with glycine methyl ester in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(3,5-dimethylphenoxy)acetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Methyl (2-(3,5-dimethylphenoxy)acetyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-(3,5-dimethylphenoxy)acetyl)glycinate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The acetyl and glycinate moieties can also participate in biochemical reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Methyl (2-(3,5-dimethylphenoxy)acetyl)glycinate can be compared with other similar compounds such as:
- Methyl 3-((3,5-dimethylphenoxy)acetyl)amino)benzoate
- Methyl 2-((4-methylphenoxy)acetyl)amino)benzoate
- Methyl 2-((2-methylphenoxy)acetyl)amino)benzoate
These compounds share similar structural features but differ in the position and nature of substituents on the phenoxy group. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]acetate |
InChI |
InChI=1S/C13H17NO4/c1-9-4-10(2)6-11(5-9)18-8-12(15)14-7-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15) |
InChI Key |
FPKHASOFAAMMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



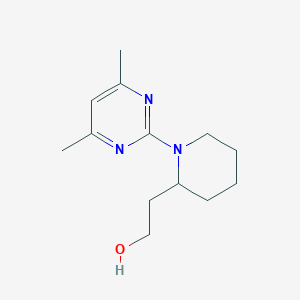
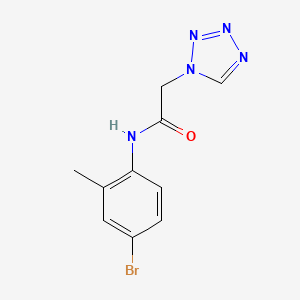

![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)

![2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine](/img/structure/B14911871.png)
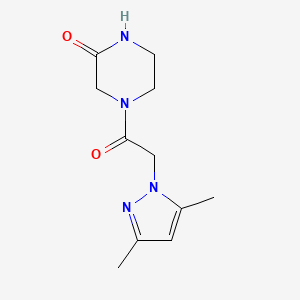
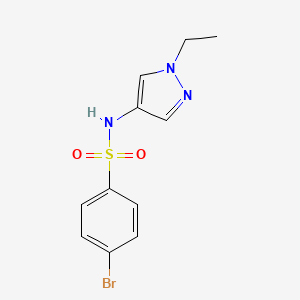
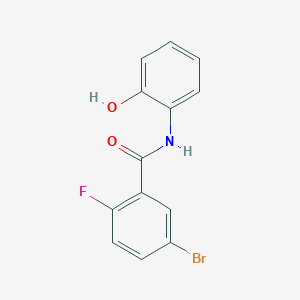
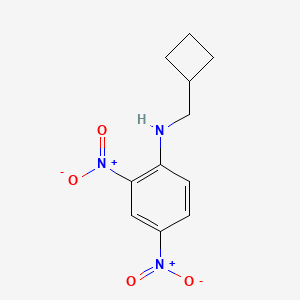
![N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)
